molecular formula C12H14N2O2 B555767 alpha-Methyl-DL-tryptophan CAS No. 153-91-3

alpha-Methyl-DL-tryptophan

Cat. No. B555767
CAS RN: 153-91-3
M. Wt: 218.25 g/mol
InChI Key: ZTTWHZHBPDYSQB-UHFFFAOYSA-N
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Scientific Research Applications

Brain Serotonergic System Study

Alpha-Methyl-L-tryptophan (alpha-MTrp) is a synthetic amino acid analog of tryptophan, the precursor of serotonin (5-HT). It is valuable in studying brain serotonin synthesis rates. Alpha-MTrp is useful for tracking labeled alpha-MTrp in brain tissue, which is crucial for understanding serotonin synthesis. This method can be applied with positron emission tomography in both animals and humans, offering insights into normal control of 5-HT synthesis and its alteration by drugs, particularly in neuropsychiatric disorders (Diksic & Young, 2001).

Study of Anthocyanin Synthesis

Alpha-methyl-DL-tryptophan has been found to stimulate anthocyanin synthesis in dark-grown seedlings of Sinapis alba L. Effective concentrations range between 10-4 m and 10-3m, indicating its role in plant biochemistry and growth processes (Schraudolf, 2004).

Epilepsy Research

In epilepsy research, alpha-Methyl-L-tryptophan PET has been utilized to localize seizure foci in patients with intractable partial epilepsy. This tracer reflects the activation of kynurenine metabolism in pathologic conditions, aiding in the identification of epileptogenic areas (Fedi et al., 2001).

Molecular Recognition Studies

Alpha-Methyl-DL-tryptophan plays a role in molecular recognition studies, especially in understanding the interaction between peptides, proteins, and synthetic molecules in aqueous solutions. This includes studies on the binding and specificity of certain molecular complexes, which has implications for sensing and separation technologies (Bush, Bouley, & Urbach, 2005).

Neuroprotection in Central Nervous System Disorders

The kynurenine pathway, which involves the metabolism of tryptophan, plays a significant role in various neurological disorders. Alpha-Methyl-DL-tryptophan, by influencing this pathway, can potentially contribute to neuroprotective strategies in these disorders (Vámos et al., 2009).

Obesity and Metabolic Syndrome Treatment

Alpha-Methyl-L-tryptophan (α-MLT) has been identified as an effective, reversible, and orally active drug for the treatment of obesity and metabolic syndrome in mice models. This discovery has implications for developing new treatments for these conditions in humans (Sivaprakasam et al., 2021).

Immunotherapy and Cancer Research

In cancer research, stereoisomers of 1-methyl-tryptophan, which is closely related to alpha-Methyl-DL-tryptophan, have been studied for their role in modulating tumor immune escape, highlighting the potential of targeting tryptophan metabolism in cancer therapies (Hou et al., 2007).

Future Directions

Alpha-Methyl-DL-tryptophan has been used in research to understand the mechanisms of various biological processes. For example, it has been used to study the regulation of tryptophan catabolism8. Further research could explore its potential applications in medical and scientific fields.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTWHZHBPDYSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyltryptophan

CAS RN

153-91-3, 13510-08-2
Record name alpha-Methyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-Methyltryptophan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .ALPHA.-METHYLTRYPTOPHAN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260VJL1C6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Oravec - 1969 - escholarship.mcgill.ca
Recent studies on hepatic glycogenesis (M. Oravec, M. Sc. Thesis, MaGill University, 1967) have shawn that tryptophan is a potent inhibitor of this process,~ hereas the analogue, a-…
Number of citations: 2 escholarship.mcgill.ca
GA Lancaster, TL Sourkes - Comparative Biochemistry and Physiology, 1969 - Elsevier
… The inverse velocity of tryptophan pyrrolase activity (l/V) against inverse substrate concentration (1/S) has been plotted from determinations with alpha-methyl-DLtryptophan 3"6 x 10 -8 …
Number of citations: 6 www.sciencedirect.com
AG Roberge, K Missala, TL Sourkes - Neuropharmacology, 1972 - Elsevier
Alpha-methyltryptamine and α-methylserotonin have been detected in the brain following the administration of doses of AMTP (α-methyltryptophan) of 50 mg/kg or greater. At 4–6 hr …
Number of citations: 35 www.sciencedirect.com
M Oravec, TL Sourkes - Biochemistry, 1970 - pubmed.ncbi.nlm.nih.gov
Inhibition of hepatic protein synthesis by alpha-methyl-DL-tryptophan in vivo. Further studies on the glyconeogenic action of alpha-methyltryptophan Inhibition of hepatic protein …
Number of citations: 36 pubmed.ncbi.nlm.nih.gov
TL Sourkes - Ciba Foundation Symposium, 1974 - Wiley Online Library
… & SOURKES, TL (1969) Action of alpha-methyl-DL-tryptophan in vivo on catabolism of … & SOURKES, TL (1970) Inhibition of hepatic protein synthesis by alpha-methylDL-tryptophan in …
Number of citations: 11 onlinelibrary.wiley.com
GH Jones - Journal of Bacteriology, 1977 - Am Soc Microbiol
… antibioticus cells in the presence of alpha-methyl-DL-tryptophan. Inhibition of actinomycin synthesis reversed the changes in tRNA observed in normally grown control cultures, although …
Number of citations: 5 journals.asm.org
K Uchida, H Bandow, R Makino, K Sakaguchi… - Journal of Biological …, 1985 - ASBMB
… The infrared spectra of the carbonmonoxy enzymes were also affected by the addition of certain effectors such as skatole and alpha-methyl-DL-tryptophan, which facilitate the binding of …
Number of citations: 23 www.jbc.org
S Klaessens, V Stroobant… - Proceedings of the …, 2021 - National Acad Sciences
… For gavage with alpha-methyl-DL-tryptophan, mice were starved for 24 h and then force-fed with alpha-methyl-DL-tryptophan 500 mg/kg body weight (Sigma, #M8377, dissolved in …
Number of citations: 5 www.pnas.org
A Lloyd-Kuzik - 2014 - search.proquest.com
… Recent research has shown B0,+ uptake activity can be blocked by the selective nontransportable substrate alpha-methyl-DL-tryptophan (α-MT)99. This was discovered by pre-…
Number of citations: 3 search.proquest.com
J Tarver - National Cancer Institute Monograph, 1963 - academic.oup.com
… Only alpha-methyl-DLtryptophan, however, protected against ethmol, urea, or proteolytic enzyme treatment. The effect of this analogue was unexpected, ior it is not a substrate or an …
Number of citations: 0 academic.oup.com

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